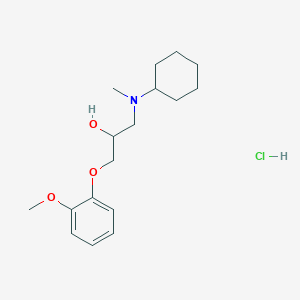![molecular formula C10H8ClN3O4 B2646662 [1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 2396581-28-3](/img/structure/B2646662.png)
[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid, also known as CPDA, is an organic compound belonging to the family of imidazolidin-4-yl acetic acids. It is a highly versatile compound, with a wide range of applications in scientific research, from biochemistry to physiology. CPDA is a powerful tool for scientists to study the effects of different chemicals on biological systems.
Scientific Research Applications
Plant Growth Regulation and Fruit Quality Enhancement
- Storage Considerations : During storage, CPPU-treated kiwifruits exhibit higher respiratory rates, ethylene production rates, and membrane damage (especially at higher CPPU concentrations). Chilling stress sensitivity is also observed, resulting in increased chilling injury and weight loss during prolonged storage .
LOXL2 Inhibition for Fibrosis and Cancer Research
The compound (2-Chloropyridin-4-yl)methanamine hydrochloride selectively inhibits LOXL2 (lysyl oxidase-like 2) with an IC50 value of 126 nM. LOXL2 plays a crucial role in fibrosis and cancer progression. Researchers are investigating this compound as a potential therapeutic agent for these conditions .
Heterocycles with Nitrogen Atoms for Radical Scavenging
In a series of compounds, those containing a chloro group, such as 5-(2-(4-pyridinyl)benzimidazol-1-ylmethyl)-3,4-dichlorophenyl-2,4-dihydro-1,2,4-triazole-3-thione , have shown strong interactions with the DPPH radical. These compounds are being explored for their antioxidant properties .
Synthetic Intermediates and Organic Synthesis
4-Acetyl-2-chloropyridine: (also known as 1-(2-Chloropyridin-4-yl)ethanone) serves as a useful synthetic intermediate in organic chemistry. Researchers utilize it for building more complex molecules or modifying existing ones .
properties
IUPAC Name |
2-[1-(2-chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c11-7-3-5(1-2-12-7)14-9(17)6(4-8(15)16)13-10(14)18/h1-3,6H,4H2,(H,13,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHOHAHXKIUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C(=O)C(NC2=O)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2646579.png)


![1,3,5-trimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2646588.png)

![2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B2646590.png)

![N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2646592.png)
![4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2646594.png)
![5-Methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2646596.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide](/img/structure/B2646598.png)
![Ethyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2646601.png)
